molecular formula C17H22N6 B5747319 N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-1-piperazinecarboximidamide

N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-1-piperazinecarboximidamide

Cat. No. B5747319
M. Wt: 310.4 g/mol
InChI Key: QEWWMXJZKARNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-4-phenyl-1-piperazinecarboximidamide, commonly known as DPPI, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. DPPI belongs to the class of piperazinecarboximidamide compounds and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

DPPI has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. DPPI has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.

Mechanism of Action

The exact mechanism of action of DPPI is not fully understood. However, it is believed to act as an antagonist at various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. DPPI has also been found to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects:
DPPI has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant effects. DPPI has also been found to reduce oxidative stress and inflammation, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DPPI has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DPPI has also been extensively studied, and its pharmacological activities are well documented. However, there are also some limitations to its use. DPPI has poor solubility in water, which may limit its use in certain assays. Additionally, the exact mechanism of action of DPPI is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on DPPI. One area of interest is the potential use of DPPI in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new DPPI analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of DPPI and its potential therapeutic applications.

Synthesis Methods

The synthesis of DPPI involves the condensation of 4,6-dimethyl-2-pyrimidinamine and 4-phenylpiperazine-1-carboximidamide in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-4-phenylpiperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6/c1-13-12-14(2)20-17(19-13)21-16(18)23-10-8-22(9-11-23)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWWMXJZKARNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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